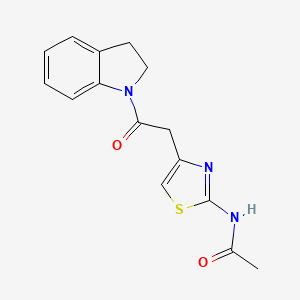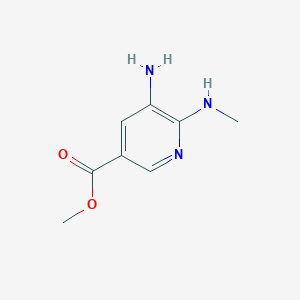![molecular formula C8H9F2N3O B2390323 N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide CAS No. 2305297-52-1](/img/structure/B2390323.png)
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide, also known as DFP-10825, is a chemical compound that has been studied for its potential therapeutic applications in various medical fields. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are important areas of research.
Mecanismo De Acción
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide acts as a dual inhibitor of the enzymes HDAC6 and HSP90, which are involved in various cellular processes including protein folding, degradation, and transport. By inhibiting these enzymes, N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide disrupts the normal functioning of cancer cells and immune cells, leading to cell death or immune modulation.
Biochemical and Physiological Effects:
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has been shown to have various biochemical and physiological effects in preclinical studies. These effects include inhibition of cancer cell growth, modulation of immune cell function, and neuroprotection in animal models of neurodegenerative diseases. Additionally, N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide is its dual inhibition of HDAC6 and HSP90, which allows for a more targeted approach to cancer therapy and immune modulation. Additionally, N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide is its relatively low potency compared to other HDAC6 and HSP90 inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide. One area of focus is the development of more potent analogs of N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide that can be used in clinical trials. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide and its effects on various cellular processes. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide in humans, and to determine its potential as a therapeutic agent in various medical fields.
Métodos De Síntesis
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide can be synthesized by reacting 1-(2,2-Difluoroethyl)pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with propargylamine to yield N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide. This synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has been studied for its potential therapeutic applications in various medical fields, including oncology, neurology, and immunology. In preclinical studies, N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has shown promise as an inhibitor of cancer cell growth and as a modulator of immune cell function. Additionally, N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[1-(2,2-difluoroethyl)pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O/c1-2-8(14)11-7-3-4-13(12-7)5-6(9)10/h2-4,6H,1,5H2,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITPDNOUFPEPSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NN(C=C1)CC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2390243.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2390244.png)
![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2390246.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2390247.png)

![1-((1-(2,5-difluorobenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2390249.png)
![2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390251.png)
![(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2390253.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2390255.png)



![N-[4-(3-phenyl-1-adamantyl)phenyl]acetamide](/img/structure/B2390263.png)